molecular formula C10H14O3 B15172667 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one CAS No. 941282-92-4

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B15172667
CAS No.: 941282-92-4
M. Wt: 182.22 g/mol
InChI Key: XYZRDZARNJLYHS-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a hydroxyethoxy group attached to a dimethylcyclohexadienone ring, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-dimethylphenol+ethylene oxideNaOHThis compound\text{2,4-dimethylphenol} + \text{ethylene oxide} \xrightarrow{\text{NaOH}} \text{this compound} 2,4-dimethylphenol+ethylene oxideNaOH​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The dimethylcyclohexadienone ring structure also plays a crucial role in its chemical behavior, allowing it to undergo various transformations and form stable complexes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Known for its use as a photoinitiator in polymerization reactions.

    1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propanone: Another compound with similar structural features and applications.

Uniqueness

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one stands out due to its unique combination of a hydroxyethoxy group and a dimethylcyclohexadienone ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

941282-92-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-4,7,11H,5-6H2,1-2H3

InChI Key

XYZRDZARNJLYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1=O)(C)OCCO

Origin of Product

United States

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